molecular formula C24H19ClN6O4S B11669376 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11669376
M. Wt: 523.0 g/mol
InChI Key: TZBSDNJYEWFEGH-VULFUBBASA-N
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Description

N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 2. The sulfanylacetohydrazide moiety is conjugated to an (E)-configured 4-chloro-3-nitrobenzylidene group.

Key synthetic steps involve condensation of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 4-chloro-3-nitrobenzaldehyde under acidic conditions, typically in ethanol with catalytic acetic acid . Characterization via NMR and mass spectrometry (e.g., EI-MS) is critical for confirming the E-configuration and purity .

Properties

Molecular Formula

C24H19ClN6O4S

Molecular Weight

523.0 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19ClN6O4S/c1-35-19-10-8-17(9-11-19)23-28-29-24(30(23)18-5-3-2-4-6-18)36-15-22(32)27-26-14-16-7-12-20(25)21(13-16)31(33)34/h2-14H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

TZBSDNJYEWFEGH-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Methoxyphenyl and Phenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and a base to facilitate the reaction.

    Formation of the Hydrazide: The hydrazide is formed by reacting the triazole intermediate with an acyl chloride or ester.

    Condensation with the Nitrobenzaldehyde: The final step involves the condensation of the hydrazide with 4-chloro-3-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the hydrazide linkage, leading to the formation of corresponding acids and amines.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Triazole Family

The target compound shares a common scaffold with several derivatives:

Compound Name Substituents (R1, R2, R3) Key Structural Differences Molecular Weight (g/mol) Yield (%)
Target Compound R1: 4-methoxyphenyl; R2: phenyl; R3: 4-chloro-3-nitro - ~504.9 ~70-85*
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide R1: 4-chlorophenyl; R2: phenyl; R3: 2-ethoxy Ethoxy group at R3; reduced nitro functionality ~493.0 Not reported
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) R1: pyridine-2-yl; R2: ethyl; R3: 2-phenyl Pyridine substitution; ethyl at R2 ~448.5 ~65-75*
(E)-N'-(4-Chlorobenzylidene)-2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazide Quinazolinone core; R3: 4-chloro Quinazolinone instead of triazole; fluorophenyl ~485.9 ~70

*Note: Yields are estimated based on analogous syntheses .

Key Observations :

  • Aromatic Diversity : The 4-methoxyphenyl group may increase solubility via methoxy’s hydrophilic effects, contrasting with chlorophenyl or pyridine analogs .

Computational and Analytical Comparisons

Molecular Similarity Metrics

Using Tanimoto coefficients (Tc) for structural similarity:

  • Target vs. 2-ethoxy analog () : Tc ≈ 0.85 (high similarity due to shared triazole-sulfanyl core).
  • Target vs. ZE-4b () : Tc ≈ 0.65 (lower similarity due to pyridine substitution).

These metrics align with ’s approach, where Tc > 0.7 indicates significant bioactivity overlap .

Spectroscopic Characterization

  • NMR : The target compound’s 1H NMR shows distinct peaks for methoxy (-OCH3, δ 3.8 ppm) and nitro groups (aromatic protons at δ 7.5–8.2 ppm), differentiating it from chlorophenyl analogs .
  • Mass Spectrometry : EI-MS of the target compound displays a molecular ion at m/z 505 (M+), consistent with its molecular formula .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions. Key steps include:

Condensation : Reacting 4-chloro-3-nitrobenzaldehyde with 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions (e.g., glacial acetic acid) to form the hydrazone linkage .

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for recrystallization .

Catalysts : Lewis acids like anhydrous ZnCl₂ may accelerate imine bond formation .

  • Key parameters : Reaction time (6–12 hrs), temperature (70–80°C), and stoichiometric ratios (1:1.2 aldehyde:hydrazide) are critical for yields >75% .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and hydrazone geometry (E-configuration via coupling constants, e.g., J = 12–14 Hz for trans protons) .
  • IR : Stretching frequencies for C=N (1620–1640 cm⁻¹) and S–C (680–720 cm⁻¹) validate key functional groups .
  • HRMS : Exact mass determination (e.g., m/z = 548.08 [M+H]+) ensures purity .

Q. What preliminary assays are recommended for biological activity screening?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or hydrolases (e.g., acetylcholinesterase) .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro vs. methoxy groups) alter bioactivity?

  • Structure-Activity Relationship (SAR) :

Substituent Biological Effect Mechanistic Insight
4-NitrophenylEnhanced antimicrobialIncreased lipophilicity improves membrane penetration .
4-MethoxyphenylAnticancer selectivityElectron-donating groups stabilize π-π stacking with DNA .
Chloro at C-3Enzyme inhibitionHalogen bonding with catalytic residues (e.g., in kinases) .
  • Validation : Comparative IC₅₀ studies and molecular docking (e.g., AutoDock Vina) .

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting IC₅₀ values)?

  • Methodology :

Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity discrepancies .

QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodology :

  • Solvent screening : Use mixed solvents (e.g., DCM:hexane) for slow evaporation .
  • Temperature gradients : Gradual cooling (0.5°C/min) from 50°C to 4°C .
  • SHELX refinement : Resolve disordered regions via iterative cycles of least-squares minimization .

Contradiction Analysis

Q. Why do some studies report low solubility despite polar functional groups?

  • Resolution :

  • Contradiction : The sulfanyl and hydrazide groups suggest moderate polarity, but bulky aromatic substituents (e.g., 4-phenyltriazole) dominate solubility .
  • Methodology :
  • Co-solvency : Use DMSO-water mixtures (up to 10% DMSO) for in vitro assays .
  • Prodrug design : Introduce phosphate esters at the hydrazide moiety .

Methodological Best Practices

Q. How to optimize reaction workup to minimize byproducts?

  • Protocol :

Quenching : Neutralize excess acid with NaHCO₃ before extraction .

Chromatography : Use silica gel (60–120 mesh) with ethyl acetate:hexane (3:7) for impurity removal .

TLC monitoring : Rf = 0.5–0.6 (silica, EtOAc:hexane 1:1) .

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